Chlorine Positional Isomerism: 7-Chloro vs. 5-Chloro Substitution Defines Distinct Chemical Entities with Non-Interchangeable Pharmacological Potential
The target compound (7-chloro isomer, CAS 1394790-11-4) and its 5-chloro positional isomer (CAS 1421604-01-4) share identical molecular formula (C12H16ClN) and molecular weight (209.71 g/mol), yet differ exclusively in the location of the chlorine substituent on the aromatic ring . In peer-reviewed SAR studies of 7-chloro-6-hydroxy-THIQ derivatives, the 7-chloro substitution is a critical pharmacophoric element that, when combined with appropriate 1-position and N-substitution, supports D2-like dopamine receptor affinity and selectivity [1]. The 5-chloro-substituted THIQ series has not been characterized in comparable published pharmacological studies, representing a distinct chemical space with unvalidated biological properties . This positional isomerism necessitates explicit compound identification and procurement of the exact intended isomer rather than any chloro-THIQ analog.
| Evidence Dimension | Position of chlorine substituent on THIQ aromatic ring |
|---|---|
| Target Compound Data | Chlorine at 7-position; CAS 1394790-11-4; molecular formula C12H16ClN; MW 209.71 g/mol |
| Comparator Or Baseline | 5-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline; chlorine at 5-position; CAS 1421604-01-4; molecular formula C12H16ClN; MW 209.71 g/mol |
| Quantified Difference | Identical formula/mass; positional isomer with chlorine at C-7 vs. C-5; SAR literature demonstrates positional chlorination on THIQ alters D1/D2 receptor affinity and selectivity profiles (class-level evidence; exact quantitative comparison not available for this specific pair) |
| Conditions | Structural identity comparison; pharmacological differentiation supported by class-level THIQ SAR studies [1] |
Why This Matters
Positional isomers are chemically and (in relevant biological contexts) pharmacologically distinct entities, meaning procurement of the 5-chloro isomer cannot substitute for the 7-chloro target in receptor-targeted research or analytical reference applications.
- [1] Berenguer I, El Aouad N, Andujar S, et al. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Bioorganic & Medicinal Chemistry. 2009;17(14):4968-4980. View Source
